5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one
Overview
Description
5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-4-chloro-6-hydroxy-5-nitropyrimidine with a reducing agent to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-Chloro-2-ethyl-6-oxopyrimidin-4(3h)-one.
Reduction: Formation of 2-ethyl-6-hydroxypyrimidin-4(3h)-one.
Substitution: Formation of 5-substituted-2-ethyl-6-hydroxypyrimidin-4(3h)-one derivatives.
Scientific Research Applications
5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets include nucleic acids and proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-6-hydroxypyrimidin-4(3h)-one
- 5-Chloro-2-ethyl-4-hydroxypyrimidin-6(3h)-one
- 5-Bromo-2-ethyl-6-hydroxypyrimidin-4(3h)-one
Uniqueness
5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the ethyl group at specific positions on the pyrimidinone ring can result in distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-2-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-8-5(10)4(7)6(11)9-3/h2H2,1H3,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGRDDIINJOLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923071 | |
Record name | 5-Chloro-2-ethylpyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-31-5 | |
Record name | NSC67801 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-ethylpyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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